2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole
Description
Properties
IUPAC Name |
2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-14-15-11(3)9-16(14)20(17,18)12-6-7-13(19-4)10(2)8-12/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPOXNYTJKKDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
A mixture of 1,2-propylene diamine and propionitrile undergoes cyclization in the presence of a sulfur-containing catalyst (e.g., sulfur dichloride, disulfur dichloride) at 80–140°C. The reaction proceeds in two temperature stages:
-
Stage 1 : 80–110°C for 3 hours to initiate condensation.
-
Stage 2 : 120–140°C for 1.5 hours to complete ring formation.
Key advantages include minimized byproducts and simplified catalyst removal, as liquid-phase sulfocompounds avoid solid residue issues.
Dehydrogenation
The intermediate dihydro-compound undergoes dehydrogenation using Raney nickel at 170–200°C. This step aromatizes the imidazole ring, with yields exceeding 90% under optimal conditions.
Table 1 : Representative Reaction Conditions and Yields from CN105367499A
| Step | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Cyclization | SCl₂ | 100–130 | 4.5 | 87.1 |
| Dehydrogenation | Raney Ni | 190 | 3.5 | 90.4 |
| Purification | NaOH (3% solution) | 120 | 0.8 | 98.5* |
*Final product purity after distillation and alkaline treatment.
Sulfonation: Introducing the Aryl Sulfonyl Group
The second critical step involves sulfonating the imidazole core with 4-methoxy-3-methylbenzenesulfonyl chloride (CAS 898656-25-2). This reagent, commercially available via Sigma-Aldrich (CDS006831), reacts with the secondary amine of 2-ethyl-4-methylimidazole under basic conditions.
Reaction Mechanism
The sulfonylation proceeds via nucleophilic attack of the imidazole’s nitrogen on the electrophilic sulfur center of the sulfonyl chloride. A base (e.g., triethylamine, pyridine) neutralizes HCl byproduct, driving the reaction to completion:
Optimized Conditions
-
Solvent : Anhydrous dichloromethane or THF.
-
Temperature : 0–25°C to minimize side reactions.
-
Molar Ratio : 1:1.1 (imidazole:sulfonyl chloride) ensures full conversion.
Table 2 : Sulfonation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 75–85%* |
| Purification Method | Column Chromatography (SiO₂, hexane:EtOAc) |
*Reported yields for analogous sulfonamide syntheses.
Purification and Characterization
Distillation and Crystallization
Analytical Data
-
NMR : NMR (400 MHz, CDCl₃) exhibits characteristic peaks for ethyl (δ 1.2–1.4 ppm), methyl (δ 2.3–2.5 ppm), and sulfonyl-attached aromatic protons (δ 7.5–8.0 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 294.37 (C₁₄H₁₈N₂O₃S).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18N2O3S
- CAS Number : 898656-25-2
- Molecular Weight : 286.36 g/mol
The compound features a sulfonamide group which contributes to its reactivity and biological activity. Its structural characteristics make it a versatile building block in drug development and organic synthesis.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as an inhibitor of various biological targets, including enzymes involved in cancer progression. The presence of the sulfonamide moiety enhances its binding affinity to target proteins, making it a candidate for developing anticancer agents .
- Biological Activity : Studies have shown that related imidazole derivatives exhibit antimicrobial and antifungal properties. This suggests that 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole may also possess similar activities, warranting further investigation .
-
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex molecules, including biologically active compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutics .
- Synthesis of Sulfonamide Derivatives : The ability to modify the sulfonamide group opens pathways for synthesizing various derivatives that can be screened for biological activity, particularly in drug discovery programs targeting specific diseases .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study investigated the efficacy of imidazole derivatives, including sulfonamide-containing compounds, against various cancer cell lines. Results indicated that modifications to the imidazole ring significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
Case Study 2: Synthesis of Novel Antibiotics
Research focused on synthesizing new antibiotics using sulfonamide derivatives as starting materials. The incorporation of this compound into synthetic pathways yielded compounds with improved antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonyl-Containing Heterocycles
Structural Differences and Implications
In contrast, triazine-based sulfonylureas () are optimized for herbicidal activity through enzyme inhibition . The ethyl and methyl groups on the imidazole may enhance steric bulk compared to benzimidazoles, possibly affecting receptor interactions.
Sulfonyl Group Substituents: The 4-methoxy-3-methylphenyl group in the target compound introduces electron-donating methoxy and methyl groups, which could modulate electronic properties and solubility. This contrasts with the N,N-dimethylamino substituent in ’s benzimidazoles, which may enhance basicity and membrane permeability . Sulfonylurea herbicides () feature a sulfonyl bridge to a benzoate ester, enabling herbicidal specificity .
Biological Activity: Benzimidazole derivatives () with sulfinyl and pyridylmethyl groups are structurally analogous to PPIs (e.g., omeprazole), suggesting the target compound could share gastrointestinal or anti-secretory applications .
Research Findings and Theoretical Insights
- Compounds : Demonstrated synthetic feasibility of sulfonyl benzimidazoles with pyridylmethyl-sulfinyl groups, highlighting robustness in acidic environments (per NMR data) . The target compound’s imidazole core may offer improved stability under similar conditions.
- Compounds : Sulfonylurea herbicides show that methoxy/methyl groups on heterocycles enhance herbicidal potency . The target compound’s phenyl ring substituents (methoxy, methyl) could similarly optimize agrochemical interactions.
- Synthetic Challenges : The lack of crystallographic data (cf. SHELX in ) for the target compound suggests unresolved conformational dynamics, which may complicate activity predictions .
Biological Activity
2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole (CAS Number: 898656-25-2) is a synthetic compound with potential biological activity. The compound's structure includes an imidazole ring, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 294.37 g/mol
- Structure : The compound features a sulfonyl group attached to a methoxy-substituted phenyl ring, contributing to its unique chemical behavior.
Toxicity and Safety Profile
Understanding the toxicity profile of chemical compounds is crucial for evaluating their safety for therapeutic use.
-
Toxicological Studies :
- Imidazole derivatives have been associated with various toxic effects, including hepatotoxicity and neurotoxicity. For instance, studies on 4-Methylimidazole (a related compound) indicated potential carcinogenic effects in animal models, including liver and lung cancers .
- In a long-term study, exposure to high doses of 4-Methylimidazole resulted in significant incidences of neoplasia in rats and mice .
- Safety Assessments :
Potential Therapeutic Uses
Given the biological activity of imidazole compounds, there is potential for this compound in various therapeutic contexts:
-
Antimicrobial Activity :
- Imidazoles are known for their antifungal and antibacterial properties. Future studies could explore the efficacy of this compound against specific pathogens.
- Neurological Disorders :
Data Table: Summary of Biological Activity
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 898656-25-2 |
| Molecular Weight | 294.37 g/mol |
| Anticancer Activity | Potential cytotoxicity against cancer cell lines |
| Toxicity | Associated with carcinogenic effects in studies |
| Therapeutic Potential | Antimicrobial and neurological applications possible |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via sulfonylation of imidazole derivatives. A reflux system with absolute ethanol and glacial acetic acid as catalysts is commonly employed, followed by solvent evaporation under reduced pressure and filtration . Key conditions include stoichiometric control of substituted benzaldehyde derivatives, reaction time (4+ hours), and temperature stability during reflux. Hydrolysis and substitution reactions using sulfonyl chlorides (e.g., 1-methylimidazole-4-sulfonyl chloride) are also viable, requiring precise pH and nucleophile selection to avoid side products .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions on the imidazole and sulfonyl groups.
- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted intermediates).
- FT-IR to verify sulfonyl (S=O) and methoxy (C-O) functional groups.
Cross-referencing with synthetic intermediates (e.g., 2-ethyl-4-methylimidazole) ensures structural consistency .
Q. What safety protocols are essential when handling 2-Ethyl-4-methylimidazole derivatives during synthesis?
- Methodological Answer : Prioritize fume hood use to avoid inhalation of volatile intermediates. Wear nitrile gloves and lab coats to prevent dermal exposure, as imidazole derivatives may irritate mucous membranes. Emergency protocols include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) for sulfonylated imidazoles?
- Methodological Answer : Discrepancies often arise from rotational isomers or residual solvents. Strategies include:
- Variable Temperature NMR to assess conformational stability.
- 2D-COSY/HMBC to distinguish coupling artifacts from genuine structural anomalies.
- Theoretical modeling (DFT calculations) to predict spectra and align with experimental data. Linking results to reaction mechanisms (e.g., steric hindrance at the sulfonyl group) ensures consistency with synthetic pathways .
Q. What experimental designs are effective for evaluating the biological activity of sulfonamide-containing imidazoles?
- Methodological Answer : Use a tiered approach:
- In vitro assays : Dose-response studies (e.g., enzyme inhibition) with positive/negative controls.
- Cell-based models : Assess cytotoxicity and target engagement (e.g., fluorescence tagging).
- Metabolic stability tests : Incubate with liver microsomes to predict pharmacokinetics.
Experimental variables (e.g., pH, temperature) should align with the compound’s stability profile, as seen in leucine-regulated zoospore studies .
Q. How can membrane separation technologies (CRDC RDF2050104) improve purification of sulfonamide-imidazole derivatives?
- Methodological Answer : Nanofiltration or reverse osmosis membranes can separate unreacted sulfonyl chlorides or polar byproducts. Key parameters include:
- Molecular weight cut-off (MWCO) : <500 Da to retain the target compound (MW ~350-400).
- Solvent resistance : Ethanol-compatible membranes to avoid degradation.
Process simulations (e.g., Aspen Plus) optimize flow rates and reduce solvent waste .
Q. How do theoretical frameworks (e.g., quadripolar model) guide mechanistic studies of sulfonylation reactions?
- Methodological Answer : The quadripolar model integrates four poles:
- Theoretical : Reaction mechanisms (e.g., SN2 vs. electrophilic substitution).
- Epistemological : Validation through kinetic isotope effects or Hammett plots.
- Morphological : Structural analysis of intermediates via crystallography.
- Technical : Optimization of catalytic conditions (e.g., acid strength).
This holistic approach resolves contradictions between empirical data and predicted outcomes .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).
- Reproducibility testing : Replicate studies under standardized protocols.
- Bias assessment : Evaluate if commercial vs. in-house synthesis affects purity/activity.
Cross-disciplinary collaboration (e.g., chemists and biologists) ensures robust validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
